1-Iodo-2-(trifluoromethoxy)benzene
Overview
Description
1-Iodo-2-(trifluoromethoxy)benzene, also known as 2-(Trifluoromethoxy)iodobenzene, is an organic compound with the linear formula C6H4IOCF3 . It has a molecular weight of 288.01 . It is a colorless to light yellow to light orange clear liquid .
Synthesis Analysis
2-(Trifluoromethoxy)iodobenzene may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts . It can also be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of 1-Iodo-2-(trifluoromethoxy)benzene consists of a benzene ring with iodine and trifluoromethoxy groups attached to it .Chemical Reactions Analysis
1-Iodo-2-(trifluoromethoxy)benzene may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts . Its thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide .Physical And Chemical Properties Analysis
1-Iodo-2-(trifluoromethoxy)benzene has a boiling point of 164-165 °C and a density of 1.855 g/mL at 25 °C . It has a refractive index of 1.5060 . It is a combustible liquid .Scientific Research Applications
Application in Organic Chemistry
Summary of the Application
1-Iodo-2-(trifluoromethoxy)benzene is used in the synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts . This compound is a part of the trifluoromethoxy group, which is finding increased utility as a substituent in bioactives .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s known that the trifluoromethoxy group is incorporated into small molecules in life science-oriented research .
Results or Outcomes
The outcomes of these applications are not quantitatively detailed in the sources. However, it’s mentioned that fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
Application in Palladium-Catalyzed Direct Arylations
Summary of the Application
1-Iodo-2-(trifluoromethoxy)benzene is used in palladium-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
Methods of Application
High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
Results or Outcomes
The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Application in Synthesis of Trifluoromethoxy-Substituted Compounds
Summary of the Application
1-Iodo-2-(trifluoromethoxy)benzene is used in the synthesis of trifluoromethoxy-substituted compounds . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
Results or Outcomes
Application in Synthesis of Fluorinated Pesticides
Summary of the Application
1-Iodo-2-(trifluoromethoxy)benzene is used in the synthesis of fluorinated pesticides . Fluorine as a substituent in active ingredients plays a significant and increasingly important role .
Results or Outcomes
The outcomes of these applications are not quantitatively detailed in the sources. However, it’s mentioned that currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .
Application in Synthesis of Fluorinated Pharmaceuticals
Summary of the Application
1-Iodo-2-(trifluoromethoxy)benzene is used in the synthesis of fluorinated pharmaceuticals . Fluorine as a substituent in active ingredients plays a significant and increasingly important role .
Results or Outcomes
The outcomes of these applications are not quantitatively detailed in the sources. However, it’s mentioned that about 10% of all marketed pharmaceuticals contain a fluorine atom .
Application in Synthesis of Fluorinated Materials
Summary of the Application
1-Iodo-2-(trifluoromethoxy)benzene is used in the synthesis of fluorinated materials . Fluorine as a substituent in active ingredients plays a significant and increasingly important role .
Results or Outcomes
The outcomes of these applications are not quantitatively detailed in the sources. However, it’s mentioned that fluorinated compounds are synthesized in materials science research on a routine basis .
Safety And Hazards
1-Iodo-2-(trifluoromethoxy)benzene is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .
Future Directions
The trifluoromethoxy group, which is part of 1-Iodo-2-(trifluoromethoxy)benzene, is finding increased utility as a substituent in bioactives . This suggests that 1-Iodo-2-(trifluoromethoxy)benzene and similar compounds may have potential applications in the development of new pharmaceuticals and pesticides .
properties
IUPAC Name |
1-iodo-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBMJVZOZTVDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380455 | |
Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-(trifluoromethoxy)benzene | |
CAS RN |
175278-00-9 | |
Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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